1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine
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Overview
Description
1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring with an amine group
Mechanism of Action
Target of Action
Similar compounds have been found to target phosphopantetheinyl transferases (pptases) in bacteria . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence .
Mode of Action
It can be inferred from related compounds that it may inhibit the activity of pptases . This inhibition could potentially halt bacterial proliferation .
Biochemical Pathways
Given its potential role as a pptase inhibitor, it could affect the post-translational modification processes essential to bacterial cell viability and virulence .
Result of Action
Based on the potential inhibition of pptases, it could lead to the attenuation of bacterial cell viability and virulence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 5-(trifluoromethyl)pyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate undergoes a cyclization reaction with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may also be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Scientific Research Applications
1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Agrochemicals: The compound is explored for its potential use in developing pesticides and herbicides.
Materials Science: It is investigated for its properties in creating advanced materials, such as organic semiconductors and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-ol
- 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
- 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(4-fluoro-2-methylphenyl)acetamide
Uniqueness
1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug discovery and other applications .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-1-2-8(14-5-6)16-7(13)3-4-15-16/h1-5H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHJLTXIYQBJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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